3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a heterocyclic compound featuring a coumarin core linked to a 1,2,4-oxadiazole ring substituted with a pyridin-3-yl group. Its molecular formula is C₁₆H₉N₃O₃, with an average mass of 291.266 Da and a monoisotopic mass of 291.064391 Da . The compound’s structure combines the fluorescent properties of coumarin with the metabolic stability conferred by the oxadiazole moiety, making it a candidate for pharmaceutical and materials science research. ChemSpider ID 20355503 and MDL number MFCD10667290 are key identifiers for this compound .
Properties
IUPAC Name |
3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(8-10-4-1-2-6-13(10)21-16)15-18-14(19-22-15)11-5-3-7-17-9-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIIVYUVPXSVCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone and pyridine moieties. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This is followed by a condensation reaction with a chromenone derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring is known to interact with various biological targets, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles :
- The target compound’s coumarin-oxadiazole hybrid contrasts with benzimidazolone-oxadiazole (e.g., compound 46 ) and pyrazole-coumarin systems (e.g., 3a ). Coumarin’s inherent fluorescence may offer advantages in imaging applications, whereas benzimidazolone derivatives are prioritized for receptor antagonism .
- The pyridin-3-yl substituent (target compound) vs. pyridin-2-yl () influences electronic properties and binding affinity. Pyridin-3-yl’s nitrogen position may enhance hydrogen bonding in biological targets.
Synthetic Feasibility: Yields for oxadiazole-linked benzimidazolones (e.g., 46–51 ) range from 30–72%, suggesting moderate synthetic accessibility. In contrast, pyrazole-coumarin hybrids (e.g., 3a ) are synthesized via one-pot three-component reactions with 60% yield, indicating efficient routes for structurally distinct analogues.
Substituents like trifluoromethyl (compound 47 ) or diethylamino (E594-0041 ) alter logP values, with the latter likely enhancing solubility for in vivo studies.
The pyridinyl group may engage in π-π stacking or hydrogen bonding with ion channels. Hazard data for 2-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]-acetic acid (irritant ) underscores the need for careful handling of related compounds.
Biological Activity
The compound 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.25 g/mol. The structure features a chromenone moiety fused with a pyridine and an oxadiazole ring, which contributes to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A study demonstrated that derivatives containing the oxadiazole ring exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | Inhibition of HDAC |
| This compound | A549 (Lung) | 15.0 | Induction of apoptosis |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Antioxidant Activity
In vitro assays have confirmed the antioxidant capacity of this compound. The DPPH radical scavenging assay revealed that it effectively neutralizes free radicals, which is crucial for preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25.0 |
Study on Anticancer Properties
A recent publication explored the anticancer effects of various oxadiazole derivatives, including the target compound. The study utilized a series of in vitro assays to assess cytotoxicity against multiple cancer cell lines. The findings indicated that compounds with a pyridine substituent exhibited enhanced activity due to improved solubility and cellular uptake.
"The presence of the pyridine ring significantly contributes to the cytotoxic profile observed in oxadiazole derivatives."
Study on Antimicrobial Effects
Another research focused on evaluating the antimicrobial efficacy of oxadiazole derivatives against clinical isolates. The results indicated that the compound demonstrated significant activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
